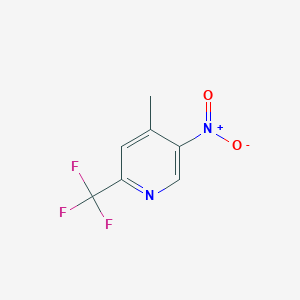

4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-5-nitro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-4-2-6(7(8,9)10)11-3-5(4)12(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVOZQHDJFJNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696822 | |

| Record name | 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944317-53-7 | |

| Record name | 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The trifluoromethyl group (CF₃), in particular, imparts a unique combination of properties, including increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. When coupled with the versatile pyridine scaffold, a key heterocycle in numerous bioactive compounds, the resulting trifluoromethylpyridines represent a class of molecules with immense potential for the development of novel therapeutics and crop protection agents.[1]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and handling of a specific, yet important, member of this class: 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine . This compound, with its unique substitution pattern, serves as a valuable building block and a subject of interest for researchers exploring the chemical space of fluorinated heterocycles.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. While extensive experimental data for this specific molecule is not widely published, we can compile its known attributes and provide predicted values based on its structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 944317-53-7 | [1] |

| Molecular Formula | C₇H₅F₃N₂O₂ | [1] |

| Molecular Weight | 206.12 g/mol | [1] |

| Appearance | Liquid | Supplier Data |

| Boiling Point | Not available (Predicted for analog: 273.2±40.0 °C) | Predicted for 4-Methoxy analog[2] |

| Melting Point | Not applicable (Liquid at room temperature) | Inferred |

| Density | Not available (Predicted for analog: 1.461±0.06 g/cm³) | Predicted for 4-Methoxy analog[2] |

| Solubility | Expected to be soluble in common organic solvents. | Inferred from structure |

| LogP | Not available (Predicted for analog: 1.6) | Predicted for 4-Methoxy analog[3] |

Synthesis and Reactivity: A Proposed Synthetic Pathway

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed nitration of 4-methyl-2-(trifluoromethyl)pyridine.

Experimental Protocol: Nitration of 4-Methyl-2-(trifluoromethyl)pyridine

This protocol is a generalized procedure based on the nitration of similar pyridine derivatives and should be optimized for the specific substrate.

Materials:

-

4-Methyl-2-(trifluoromethyl)pyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice-water bath.

-

Substrate Addition: Slowly add 4-methyl-2-(trifluoromethyl)pyridine to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

-

Nitrating Mixture Addition: In the dropping funnel, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid.

-

Nitration: Add the nitrating mixture dropwise to the solution of the pyridine derivative, ensuring the internal temperature does not exceed 10-15 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography.

Causality Behind Experimental Choices:

-

Low Temperature: The nitration of aromatic compounds is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent side reactions and ensure the regioselectivity of the nitration.

-

Sulfuric Acid: Sulfuric acid acts as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Work-up: The quenching of the reaction with ice and subsequent neutralization are necessary to stop the reaction and remove the strong acids. Extraction with an organic solvent allows for the isolation of the desired product from the aqueous mixture.

Spectral Characterization: Predicted NMR and Mass Spectra

While experimental spectra are not available, we can predict the key features of the ¹H, ¹³C, and ¹⁹F NMR spectra, as well as the expected mass spectrum, based on the structure of this compound.

Diagram 2: Key NMR and MS Characteristics

Caption: Predicted spectral features of the target compound.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions are essential when handling this compound. While a specific safety data sheet (SDS) is not publicly available, the following guidelines are based on the known hazards of related nitropyridine and trifluoromethylpyridine compounds.[6][7]

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from strong oxidizing agents and strong acids.

Conclusion: A Versatile Building Block for Future Discoveries

This compound represents a valuable, albeit not extensively studied, building block for the synthesis of more complex molecules. Its unique combination of a trifluoromethyl group, a nitro group, and a methyl-substituted pyridine ring offers multiple points for chemical modification, making it an attractive starting material for the development of novel compounds in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of its properties and a practical approach to its synthesis, empowering researchers to explore the potential of this intriguing fluorinated heterocycle.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine | C7H5F3N2O3 | CID 71607286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. 2-CHLORO-3-NITRO-5-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine, a key building block in medicinal chemistry and agrochemical research. The document emphasizes two primary retrosynthetic strategies, offering detailed experimental insights, mechanistic considerations, and a comparative analysis of precursor selection. The core of this guide is built upon established, field-proven methodologies, ensuring scientific integrity and practical applicability for researchers in drug development and chemical synthesis.

Introduction: The Significance of a Trifluoromethylated Pyridine Scaffold

The strategic incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1] This is due to the unique electronic properties of the -CF3 group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine ring, a ubiquitous motif in pharmaceuticals and agrochemicals, when substituted with a trifluoromethyl group, often exhibits enhanced biological activity. This compound, in particular, serves as a versatile intermediate for the synthesis of a wide range of more complex molecules, making its efficient synthesis a topic of considerable interest. This guide will explore the primary synthetic routes to this valuable compound, with a focus on precursor availability and reaction efficiency.

Retrosynthetic Analysis: Devising a Strategic Approach

A logical retrosynthetic analysis of this compound reveals two principal strategies for its construction. These strategies diverge in the sequence of introducing the key functional groups: the trifluoromethyl group and the nitro group.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine. In the absence of experimentally published spectra for this specific compound, this guide leverages predictive methodologies, supported by extensive analysis of structurally analogous compounds, to offer a robust interpretation of its expected NMR data. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the structural elucidation of complex substituted pyridines. The guide details the underlying principles of NMR, predicted spectral data, a thorough explanation of substituent effects on chemical shifts, standardized experimental protocols for data acquisition, and visual workflows to facilitate understanding.

Introduction: The Structural Significance of Substituted Pyridines

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and agrochemicals. The introduction of various substituents onto this heterocyclic core allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound is a compelling example of a polysubstituted pyridine, incorporating a methyl group, a nitro group, and a trifluoromethyl group. Each of these substituents imparts distinct electronic and steric effects, which collectively influence the molecule's overall characteristics and are reflected in its NMR spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. This guide will focus on ¹H and ¹³C NMR, the two most common nuclei studied in organic chemistry.[1]

Predicted ¹H and ¹³C NMR Spectral Data

As of the writing of this guide, the experimental ¹H and ¹³C NMR data for this compound has not been reported in the peer-reviewed literature. Therefore, the following spectral data is predicted based on computational models and analysis of substituent effects derived from analogous compounds.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit two signals in the aromatic region corresponding to the two pyridine ring protons, and one signal in the aliphatic region for the methyl group protons.

| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | 8.0 - 8.2 | Singlet (s) | 1H |

| H-6 | 8.8 - 9.0 | Singlet (s) | 1H |

| CH₃ (at C-4) | 2.6 - 2.8 | Singlet (s) | 3H |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the five carbons of the pyridine ring, the methyl carbon, and the carbon of the trifluoromethyl group.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-coupled) |

| C-2 | 148 - 152 | Quartet (q) |

| C-3 | 120 - 124 | Doublet (d) |

| C-4 | 138 - 142 | Singlet (s) |

| C-5 | 145 - 149 | Singlet (s) |

| C-6 | 150 - 154 | Doublet (d) |

| CH₃ (at C-4) | 18 - 22 | Quartet (q) |

| CF₃ | 120 - 124 | Quartet (q) |

Scientific Rationale for Predicted Chemical Shifts

The predicted chemical shifts are a composite of the individual effects of the methyl, nitro, and trifluoromethyl substituents on the pyridine ring.

-

¹H NMR Chemical Shift Rationale:

-

Ring Protons (H-3 and H-6): The pyridine ring protons are generally deshielded and appear at higher chemical shifts compared to benzene due to the electron-withdrawing nature of the nitrogen atom. The powerful electron-withdrawing effects of the nitro group at C-5 and the trifluoromethyl group at C-2 will further deshield the adjacent protons. H-6 is expected to be the most downfield proton due to its proximity to the ring nitrogen and the ortho-nitro group. H-3 is deshielded by the adjacent trifluoromethyl group.

-

Methyl Protons (CH₃): The methyl group attached to the pyridine ring typically resonates in the range of 2.3-2.8 ppm. Its position is slightly influenced by the other substituents on the ring.

-

-

¹³C NMR Chemical Shift Rationale:

-

Ring Carbons: The carbon atoms of the pyridine ring will exhibit a wide range of chemical shifts. C-2 and C-6 are the most deshielded due to their proximity to the electronegative nitrogen atom. The trifluoromethyl group at C-2 will cause a significant downfield shift for this carbon and will also introduce a characteristic quartet splitting pattern due to ¹JCF coupling. The nitro group at C-5 will also deshield this carbon. The carbon bearing the methyl group (C-4) will be influenced by the alkyl substituent.

-

Methyl Carbon (CH₃): The methyl carbon is expected to appear in the upfield region of the spectrum, typical for sp³-hybridized carbons.

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift is typically in the range of 120-125 ppm.[2]

-

Experimental Protocols

To obtain high-quality NMR spectra of this compound, the following experimental procedures are recommended.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.[3][4][5][6][7]

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. Other suitable solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.[8][9][10][11]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any particulate matter.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.[12][13][14]

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Pulse Program | Standard single-pulse (e.g., zg30) |

| Spectral Width | ~12 ppm |

| Acquisition Time | 2-4 s |

| Relaxation Delay | 1-5 s |

| Number of Scans | 8-16 |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value |

| Pulse Program | Proton-decoupled single-pulse |

| Spectral Width | ~220 ppm |

| Acquisition Time | 1-2 s |

| Relaxation Delay | 2-5 s |

| Number of Scans | 1024-4096 |

Visualization of Experimental Workflow

The logical flow of the NMR analysis process can be visualized as follows:

Caption: A logical workflow for the structural elucidation of this compound using NMR spectroscopy.

The Role of ¹⁹F NMR

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy would be a highly valuable complementary technique for the characterization of this molecule.[15][16] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a sensitive nucleus for NMR. A proton-decoupled ¹⁹F NMR spectrum would show a single singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal would provide further confirmation of the electronic environment of the trifluoromethyl group.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the individual and collective electronic effects of the methyl, nitro, and trifluoromethyl substituents, a scientifically sound interpretation of the expected NMR data has been presented. The outlined experimental protocols offer a standardized approach for acquiring high-quality spectra. This guide serves as a valuable resource for researchers working with complex substituted pyridines, aiding in their structural characterization and furthering their application in medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. organomation.com [organomation.com]

- 7. scribd.com [scribd.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. researchgate.net [researchgate.net]

- 12. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 13. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. apps.dtic.mil [apps.dtic.mil]

mass spectrometry analysis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: Unveiling the Molecular Identity

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its unique structure, incorporating a nitro group—a potent electron-withdrawing moiety—and a trifluoromethyl group, imparts distinct chemical properties that are crucial for its application but also present challenges for analytical characterization.[2] Mass spectrometry stands as a cornerstone technique for the unambiguous identification, structural elucidation, and quantification of such novel compounds. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, moving beyond procedural steps to explain the underlying scientific principles and rationale that govern experimental design.

Compound Profile: Physicochemical Properties

A thorough understanding of the analyte's properties is paramount for method development in mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₃N₂O₂ | [3] |

| Molecular Weight | 206.12 g/mol | [3] |

| Purity | Typically >98% | [3] |

| Appearance | Liquid | [3] |

| InChI Key | YAVOZQHDJFJNPM-UHFFFAOYSA-N | [3] |

These properties suggest that the compound is a small molecule, suitable for a range of ionization techniques. Its volatility will influence the choice between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Strategic Selection of Ionization Techniques: A Causal Analysis

The choice of ionization technique is the most critical parameter in mass spectrometry, dictating the nature of the resulting mass spectrum and the structural information that can be gleaned.[4][5] The ionization process involves converting neutral analyte molecules into charged ions for analysis.[4]

Hard Ionization vs. Soft Ionization: A Deliberate Choice

-

Hard Ionization (Electron Ionization - EI): This technique employs a high-energy electron beam to ionize molecules, leading to extensive fragmentation.[4][6] While this can sometimes make it difficult to determine the molecular weight, the resulting fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," invaluable for structural elucidation.[7] EI is typically coupled with GC, suitable for volatile and thermally stable compounds.[8]

-

Soft Ionization (Electrospray Ionization - ESI and Chemical Ionization - CI): These methods impart less energy to the analyte molecule, resulting in minimal fragmentation and typically preserving the molecular ion.[5][9] ESI is particularly well-suited for polar compounds and is a cornerstone of LC-MS.[4][6] CI is a softer gas-phase ionization technique than EI and often produces a strong protonated molecule peak, [M+H]⁺.[4][5]

For a comprehensive analysis of this compound, both hard and soft ionization techniques should be employed to gain complementary information.

Predicted Fragmentation Pathways: A Mechanistic Deep Dive

The fragmentation of this compound in the mass spectrometer is not random; it is governed by the chemical stability of the resulting ions and the nature of its functional groups.

Electron Ionization (EI) Fragmentation

Under EI conditions (typically 70 eV), we anticipate a complex fragmentation pattern. The initial event is the formation of the molecular ion [M]•+ at m/z 206.

Key Predicted Fragmentation Pathways:

-

Loss of Nitro Group: Nitroaromatic compounds characteristically lose NO₂ (46 u) and NO (30 u).[7][10]

-

[M - NO₂]⁺: m/z 160

-

[M - NO]⁺: m/z 176

-

-

Loss of Trifluoromethyl Group: The C-C bond adjacent to the pyridine ring can cleave, leading to the loss of the CF₃ radical (69 u).

-

[M - CF₃]⁺: m/z 137

-

-

Cleavage of the Pyridine Ring: Aromatic systems can undergo ring cleavage, although this often results in lower abundance ions.

-

Combined Losses: Sequential losses of these functional groups will also be observed. For instance, the loss of both NO₂ and CF₃ would result in a fragment at m/z 91.

Diagram: Predicted EI Fragmentation Workflow

Caption: Predicted Electron Ionization Fragmentation Pathways.

Electrospray Ionization (ESI) and Tandem MS (MS/MS)

In ESI, the compound will likely be observed as the protonated molecule, [M+H]⁺, at m/z 207 in positive ion mode. Tandem mass spectrometry (MS/MS) is then essential to induce and analyze fragmentation.[11][12] In an MS/MS experiment, the precursor ion (m/z 207) is selected and subjected to collision-induced dissociation (CID).

Key Predicted MS/MS Fragmentation Pathways:

-

Loss of Neutral Molecules: The fragmentation of the protonated molecule will be dominated by the loss of stable neutral molecules.

-

Loss of H₂O (18 u) from the nitro group is possible.

-

Loss of HNO₂ (47 u).

-

-

Loss of CF₃H: Loss of trifluoromethane (70 u) could also be a potential fragmentation pathway.

Diagram: ESI-MS/MS Workflow

Caption: Electrospray Ionization Tandem Mass Spectrometry Workflow.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, providing a robust starting point for the analysis of this compound.

Protocol 1: GC-MS Analysis for Structural Elucidation

This protocol is optimized for obtaining a detailed fragmentation pattern for structural confirmation.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL.

-

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an EI source.

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.[8]

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

Protocol 2: LC-MS/MS Analysis for Sensitive Quantification

This protocol is designed for high-sensitivity detection and quantification, particularly in complex matrices like biological fluids.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

-

Dilute to the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL) in the initial mobile phase composition.

-

-

Instrumentation:

-

HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

-

HPLC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

-

-

LC Conditions:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

Start at 5% B.

-

Linearly increase to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B and re-equilibrate for 3 minutes.

-

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow: Optimized for the specific instrument.

-

Multiple Reaction Monitoring (MRM):

-

Precursor Ion: m/z 207 ([M+H]⁺).

-

Product Ions: Monitor at least two product ions for confident identification and quantification. The exact m/z values for the product ions should be determined by infusing a standard solution and performing a product ion scan.

-

-

Applications in Drug Development

The robust and validated mass spectrometry methods described herein are critical for several stages of the drug development pipeline:

-

Metabolite Identification: LC-MS/MS is the gold standard for identifying and quantifying metabolites in in vitro and in vivo studies.

-

Pharmacokinetic Studies: Accurate quantification of the parent compound and its metabolites in biological matrices is essential for determining pharmacokinetic parameters.

-

Purity and Stability Testing: Both GC-MS and LC-MS can be used to assess the purity of synthesized batches and monitor for degradation products in stability studies.

Conclusion

The mass spectrometric analysis of this compound requires a multi-faceted approach. By leveraging both hard and soft ionization techniques, and by understanding the fundamental principles of fragmentation for nitroaromatic and trifluoromethyl-containing compounds, researchers can develop robust and reliable analytical methods. The protocols and insights provided in this guide serve as a comprehensive resource for the confident characterization and quantification of this and structurally related molecules, ultimately accelerating research and development efforts.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ossila.com [ossila.com]

- 3. Pyridine,4-methyl-5-nitro-2-(trifluoromethyl)- [cymitquimica.com]

- 4. acdlabs.com [acdlabs.com]

- 5. pharmafocuseurope.com [pharmafocuseurope.com]

- 6. bitesizebio.com [bitesizebio.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. as.uky.edu [as.uky.edu]

- 10. youtube.com [youtube.com]

- 11. Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the FT-IR Spectroscopy of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine. It provides a foundational understanding of the principles, experimental protocols, and detailed spectral interpretation for this specific molecule.

Introduction: The Molecule and the Method

This compound is a substituted pyridine derivative featuring several key functional groups that define its chemical character: a pyridine ring, a methyl group (-CH₃), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃). The synthesis and application of such trifluoromethylpyridines are of significant interest in the development of agrochemicals and pharmaceuticals.[1]

FT-IR spectroscopy is an indispensable analytical technique for elucidating molecular structures. It operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes. This absorption pattern creates a unique spectral fingerprint, providing invaluable information about the functional groups present. This guide will detail the expected FT-IR fingerprint of this compound and the scientific reasoning behind the interpretation.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The acquisition of a clean, reproducible FT-IR spectrum is paramount for accurate analysis. As this compound is expected to be a solid at room temperature, the Potassium Bromide (KBr) disk method is a standard and reliable technique.

Step-by-Step Methodology: KBr Disk Preparation and Analysis

-

Sample and KBr Preparation:

-

Rationale: To minimize scattering of infrared radiation and avoid spurious water peaks, both the sample and KBr must be completely dry.

-

Protocol: Gently grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle. Add approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample-to-KBr ratio should be roughly 1:100. Mix thoroughly by continuing to grind for several minutes until a homogeneous, fine powder is obtained.

-

-

Pellet Formation:

-

Rationale: A transparent or translucent pellet ensures that the IR beam can pass through the sample with minimal scattering, leading to a flat baseline and well-defined absorption peaks.

-

Protocol: Transfer the powder mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a thin, transparent disk.

-

-

Instrument Setup and Background Scan:

-

Rationale: A background scan of the empty sample compartment is crucial to account for absorptions from atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Protocol: Place the KBr pellet into the sample holder of the FT-IR spectrometer. Ensure the instrument is purged with dry air or nitrogen. Perform a background scan before introducing the sample.

-

-

Sample Spectrum Acquisition:

-

Rationale: Signal-to-noise ratio is improved by co-adding multiple scans.

-

Protocol: Place the KBr pellet containing the sample into the spectrometer's sample holder. Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to achieve a high-quality spectrum.

-

-

Data Processing:

-

Rationale: Post-acquisition processing ensures the data is presented in a clear and interpretable format.

-

Protocol: The acquired interferogram is automatically converted to a spectrum (transmittance vs. wavenumber) via a Fourier transform. If necessary, perform a baseline correction to flatten the spectrum.

-

Experimental Workflow Diagram

Caption: Figure 1: A flowchart illustrating the key stages of FT-IR data acquisition for a solid sample using the KBr pellet technique.

Spectral Interpretation: Decoding the Vibrational Fingerprint

The FT-IR spectrum of this compound can be logically dissected by assigning absorption bands to the vibrational modes of its constituent functional groups. The following sections detail the expected peak locations and the rationale for their assignment.

The Pyridine Ring and Aromatic C-H Vibrations

The pyridine ring gives rise to several characteristic absorptions.

-

Aromatic C-H Stretch: These vibrations typically occur above 3000 cm⁻¹.[2][3] Expect weak to medium intensity bands in the 3100-3000 cm⁻¹ region.

-

Ring C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring produce a series of sharp bands of variable intensity.[2] Key absorptions are expected in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[3] The substitution pattern and the electronic effects of the nitro and trifluoromethyl groups will influence the exact positions and intensities of these bands.

-

C-H Out-of-Plane Bending ("oop"): These strong absorptions in the fingerprint region (900-675 cm⁻¹) are highly diagnostic of the substitution pattern on the aromatic ring.[3]

The Nitro Group (-NO₂) Vibrations

The nitro group is a very strong infrared absorber due to the large dipole moment of the N-O bonds. Its presence is typically confirmed by two distinct and intense bands.

-

Asymmetric N-O Stretch: For aromatic nitro compounds, this strong absorption is found in the 1550-1475 cm⁻¹ range.[4][5]

-

Symmetric N-O Stretch: A second strong band, corresponding to the symmetric stretching mode, appears at a lower frequency, typically between 1360-1290 cm⁻¹.[4][5]

The Trifluoromethyl Group (-CF₃) Vibrations

The C-F bonds are highly polar, and the trifluoromethyl group gives rise to very intense absorption bands.

-

C-F Stretching: The C-F stretching modes of a CF₃ group are expected to produce very strong and characteristic absorptions in the 1350-1120 cm⁻¹ region. Often, multiple strong bands appear in this range due to symmetric and asymmetric stretching.

The Methyl Group (-CH₃) Vibrations

The methyl group attached to the pyridine ring will also show characteristic C-H vibrations.

-

C-H Stretching: Asymmetric and symmetric C-H stretching vibrations are expected in the 3000-2850 cm⁻¹ region, typically just below the aromatic C-H stretches.[3]

-

C-H Bending: The asymmetric bending (scissoring) mode usually appears around 1470-1450 cm⁻¹, while the symmetric (umbrella) mode is found near 1370-1350 cm⁻¹.[3][6] These may overlap with other strong absorptions.

Data Summary and Visualization

The expected FT-IR absorption bands for this compound are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100 - 3000 | Weak-Medium | C-H Stretch | Aromatic (Pyridine) |

| 3000 - 2850 | Weak-Medium | C-H Asymmetric & Symmetric Stretch | Methyl (-CH₃) |

| 1600 - 1585 | Medium | C=C and C=N Ring Stretch | Pyridine Ring |

| 1550 - 1475 | Strong | N-O Asymmetric Stretch | Nitro (-NO₂)[4][5] |

| 1500 - 1400 | Medium | C=C and C=N Ring Stretch | Pyridine Ring |

| 1470 - 1450 | Medium | C-H Asymmetric Bend (Scissoring) | Methyl (-CH₃)[3] |

| 1370 - 1350 | Medium | C-H Symmetric Bend (Umbrella) | Methyl (-CH₃)[3] |

| 1360 - 1290 | Strong | N-O Symmetric Stretch | Nitro (-NO₂)[4][5] |

| 1350 - 1120 | Very Strong | C-F Asymmetric & Symmetric Stretch | Trifluoromethyl (-CF₃) |

| 900 - 675 | Strong | C-H Out-of-Plane Bend | Aromatic (Pyridine) |

Structure-Spectra Correlation Diagram

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

This technical guide provides a comprehensive analysis of the molecular structure of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine, a compound of significant interest to researchers and professionals in drug development and agrochemical synthesis. Given the limited direct experimental data available for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to present a robust predictive overview of its synthesis, characterization, and key structural features.

Introduction: The Significance of Trifluoromethylpyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. The introduction of a trifluoromethyl (-CF3) group can dramatically alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the reactivity and electronic distribution of the pyridine ring.[2] The further incorporation of a nitro (-NO2) group, another potent electron-withdrawing moiety, and a methyl (-CH3) group, an electron-donating group, on the pyridine ring of this compound creates a unique electronic and steric environment, suggesting its potential as a versatile building block in the synthesis of novel bioactive compounds.

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a cooled (0 °C) solution of 4-methyl-2-(trifluoromethyl)pyridine in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture) is added dropwise with vigorous stirring. The temperature is maintained below 10 °C throughout the addition.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto crushed ice, and the resulting solution is neutralized with a suitable base (e.g., sodium hydroxide solution) until a precipitate is formed.

-

Purification: The crude product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a strong acid mixture (H2SO4 and HNO3) is a standard and effective method for the nitration of aromatic rings.[4][5] The electron-withdrawing trifluoromethyl group at the 2-position and the electron-donating methyl group at the 4-position will direct the incoming nitro group to the 5-position due to a combination of electronic and steric effects.

Elucidation of the Molecular Structure

The molecular structure of this compound is defined by the specific arrangement of its constituent atoms and functional groups on the pyridine ring.

Caption: 2D representation of this compound.

Molecular Formula: C7H5F3N2O2[6]

Molecular Weight: 206.12 g/mol [6]

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, the following data are predicted based on the analysis of similar compounds and the known effects of the functional groups present in the molecule.[7][8]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | s | 1H | H-6 | Deshielded by the adjacent nitrogen and the electron-withdrawing nitro group. |

| ~7.8 | s | 1H | H-3 | Deshielded by the adjacent trifluoromethyl group. |

| ~2.6 | s | 3H | -CH3 | Typical chemical shift for a methyl group on an aromatic ring. |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C-2 | Attached to the highly electronegative trifluoromethyl group and nitrogen. |

| ~148 | C-4 | Attached to the methyl group. |

| ~145 | C-5 | Attached to the nitro group. |

| ~140 | C-6 | Influenced by the ring nitrogen and the nitro group. |

| ~125 (q) | -CF3 | Quartet splitting due to coupling with fluorine atoms. |

| ~120 | C-3 | Influenced by the trifluoromethyl group. |

| ~20 | -CH3 | Typical chemical shift for a methyl carbon. |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~-65 | s | -CF3 | Typical chemical shift for a trifluoromethyl group on a pyridine ring. |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 206 | [M]+ (Molecular Ion) |

| 189 | [M - OH]+ or [M - F]+ |

| 160 | [M - NO2]+ |

| 137 | [M - CF3]+ |

Rationale for Predicted Spectroscopic Data

The predicted NMR chemical shifts are based on the additive effects of the substituents on the pyridine ring. The strongly electron-withdrawing trifluoromethyl and nitro groups are expected to cause a significant downfield shift for the adjacent protons and carbons. The ¹⁹F NMR is a crucial technique for confirming the presence of the trifluoromethyl group. In mass spectrometry, the molecular ion peak is expected at m/z 206, with characteristic fragmentation patterns involving the loss of the nitro and trifluoromethyl groups.

Computational Analysis and Molecular Properties (Inferred)

Computational chemistry can provide valuable insights into the structure and electronic properties of molecules where experimental data is lacking.[8][9][10] A Density Functional Theory (DFT) calculation for this compound would likely reveal a planar pyridine ring. The bond lengths and angles would be influenced by the electronic nature of the substituents. The calculated electrostatic potential map would show regions of high electron density around the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, and regions of low electron density around the trifluoromethyl group, indicating its strong electron-withdrawing nature.

Conclusion

This compound is a fascinating molecule with significant potential in the development of new pharmaceuticals and agrochemicals. While direct experimental data remains to be published, this technical guide provides a comprehensive, predictive overview of its molecular structure, synthesis, and spectroscopic characteristics based on established chemical principles and data from analogous compounds. The proposed synthetic route and the predicted analytical data offer a solid foundation for researchers to begin their own investigations into this promising chemical entity. Further experimental validation of the predictions outlined in this guide is highly encouraged to fully unlock the potential of this versatile molecule.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine,4-methyl-5-nitro-2-(trifluoromethyl)- [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, physicochemical properties, and safety protocols, offering insights grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of a trifluoromethyl group, a nitro group, and a methyl group on the pyridine ring imparts a unique combination of electronic and steric properties, making it a valuable intermediate for the synthesis of more complex molecules.[1][2]

| Identifier | Value | Source |

| IUPAC Name | This compound | CymitQuimica[3] |

| CAS Number | 944317-53-7 | CymitQuimica[3][4] |

| Molecular Formula | C₇H₅F₃N₂O₂ | CymitQuimica[3] |

| Molecular Weight | 206.12 g/mol | CymitQuimica[3] |

| InChI | InChI=1S/C7H5F3N2O2/c1-4-2-6(7(8,9)10)11-3-5(4)12(13)14/h2-3H,1H3 | CymitQuimica[3] |

| InChI Key | YAVOZQHDJFJNPM-UHFFFAOYSA-N | CymitQuimica[3] |

| Physical Form | Liquid | CymitQuimica[3] |

| Purity | Typically ≥95% | Various Suppliers |

Synthesis Strategies: A Mechanistic Perspective

A potential synthetic pathway could start from a readily available picoline derivative, followed by trifluoromethylation, nitration, and other necessary functional group interconversions. The choice of reagents and reaction conditions is critical to control regioselectivity and achieve a high yield.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound. This is a generalized representation and specific steps would require experimental optimization.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Development

The trifluoromethylpyridine scaffold is a key structural motif in numerous active ingredients for both agrochemicals and pharmaceuticals.[1][5][6][7] The trifluoromethyl group often enhances metabolic stability and binding affinity of molecules to their biological targets.[2]

While specific applications for this compound are not detailed in the provided search results, its structure suggests its utility as a versatile intermediate for the synthesis of:

-

Bioactive Molecules: The nitro group can be reduced to an amine, which can then be further functionalized to introduce a wide range of pharmacophores. The methyl group can also be a site for further chemical modification.

-

Novel Materials: The electron-withdrawing nature of the trifluoromethyl and nitro groups can influence the electronic properties of the pyridine ring, making it a candidate for incorporation into functional materials.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care by technically qualified personnel.[8] The following safety precautions are recommended based on data for structurally related compounds.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or glasses.[9][10][11]

-

Skin and Body Protection: Wear appropriate protective clothing.[9][10]

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[10][12] Use in a well-ventilated area or under a chemical fume hood.[9][10]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container.[10][12]

First Aid Measures

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[10][11]

-

In case of skin contact: Wash off with soap and plenty of water.[10][11]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[11]

-

If swallowed: Rinse mouth with water and consult a doctor.[10]

Conclusion

This compound represents a valuable and versatile building block for chemical synthesis. Its unique combination of functional groups opens avenues for the development of novel pharmaceuticals, agrochemicals, and functional materials. Adherence to strict safety protocols is paramount when handling this compound to ensure a safe research environment.

References

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. nbinno.com [nbinno.com]

- 3. Pyridine,4-methyl-5-nitro-2-(trifluoromethyl)- [cymitquimica.com]

- 4. Pyridine,4-methyl-5-nitro-2-(trifluoromethyl)- [cymitquimica.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1806961-59-0 4-(Difluoromethyl)-2-methyl-5-nitro-3-(trifluoromethyl)pyridine AKSci 9304FW [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. canbipharm.com [canbipharm.com]

- 11. acrospharma.co.kr [acrospharma.co.kr]

- 12. combi-blocks.com [combi-blocks.com]

4-Methyl-5-nitro-2-(trifluoromethyl)pyridine: A Versatile Synthon for Advanced Agrochemical and Pharmaceutical Development

An In-depth Technical Guide

Abstract

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal and agrochemical sciences, valued for its ability to impart favorable physicochemical and biological properties to active molecules. This guide delves into the specific potential of a lesser-explored derivative, 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine , presenting it as a highly versatile building block for synthesizing next-generation therapeutic agents and crop protection products. We will explore its intrinsic chemical characteristics, propose robust synthetic pathways for its derivatization, and outline its potential applications in kinase inhibition, antimicrobial discovery, and the development of novel pesticides. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates.

Core Molecular Attributes and Synthetic Strategy

The synthetic utility of this compound stems from the unique interplay of its three key functional groups, each offering distinct opportunities for chemical modification.

Physicochemical Characteristics

The strategic arrangement of the trifluoromethyl, nitro, and methyl groups on the pyridine core creates a molecule with significant potential.

| Feature | Influence on Molecular Properties | Source |

| Trifluoromethyl (-CF₃) Group | - Enhanced Lipophilicity: Improves membrane permeability, crucial for bioavailability and cell penetration. - Metabolic Stability: Blocks common sites of oxidative metabolism, increasing the in vivo half-life of drug candidates. - Binding Affinity: The strong electron-withdrawing nature can alter the pKa of the pyridine nitrogen and influence non-covalent interactions with biological targets. | |

| Nitro (-NO₂) Group | - Strong Electron-Withdrawing Effect: Activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. - Versatile Synthetic Handle: Readily reduced to a primary amine, opening a vast landscape of subsequent chemical transformations. - Bioisostere/Pharmacophore: Can act as a hydrogen bond acceptor and is a key feature in several antimicrobial agents. | |

| Methyl (-CH₃) Group | - Tunable Moiety: Can be functionalized through oxidation or halogenation to introduce alternative synthetic handles. - Steric and Electronic Influence: Provides steric bulk and can modulate the electronic properties of the pyridine ring. | |

| Pyridine Core | - Proven Bioactive Scaffold: A common motif in numerous approved drugs and agrochemicals. - Aromatic System: Provides a rigid framework for orienting functional groups for optimal target interaction. |

Proposed Synthesis of the Core Scaffold

While multiple routes to trifluoromethylpyridines exist, a practical approach to this compound would likely involve the nitration of a suitable precursor.

Experimental Protocol: Synthesis of this compound

-

Starting Material: 4-Methyl-2-(trifluoromethyl)pyridine.

-

Reagents: Fuming nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).

-

Procedure: a. To a cooled (0 °C) flask containing concentrated sulfuric acid, slowly add 4-Methyl-2-(trifluoromethyl)pyridine while stirring. b. After complete dissolution, add fuming nitric acid dropwise, ensuring the temperature remains below 10 °C. c. Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS. d. Upon completion, carefully pour the reaction mixture over crushed ice. e. Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. h. Purify the crude product via flash column chromatography to yield the title compound.

The Synthetic Versatility: A Gateway to Diverse Chemical Libraries

The true potential of this compound lies in its capacity to serve as a starting point for a multitude of more complex molecules. The primary reactive sites—the nitro group and the pyridine ring itself—offer reliable and high-yielding transformation pathways.

Caption: Synthetic workflow for this compound.

Cornerstone Transformation: Reduction of the Nitro Group

The most powerful transformation of the title compound is the reduction of the nitro group to a primary amine. This reaction is typically high-yielding and chemoselective, creating the invaluable intermediate 5-Amino-4-methyl-2-(trifluoromethyl)pyridine . This aminopyridine is a versatile precursor for a wide range of bioactive molecules.[1][2][3][4]

Protocol: Reduction of this compound

-

Reagents: this compound (1.0 eq), Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq), Ethanol (EtOH), 3M Sodium hydroxide (NaOH).

-

Procedure: a. Dissolve the starting nitro compound in ethanol in a round-bottom flask. b. Add SnCl₂·2H₂O portion-wise while stirring. c. Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC. d. Cool the reaction to room temperature and carefully basify with 3M NaOH solution until a pH of ~8-9 is reached. e. Filter the resulting tin salts through a pad of Celite®, washing thoroughly with ethyl acetate. f. Separate the organic layer of the filtrate and extract the aqueous layer with additional ethyl acetate (2x). g. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate to yield the desired amine.

Ring Activation: Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing effects of both the nitro and trifluoromethyl groups render the pyridine ring electron-deficient.[7][8] This electronic profile strongly activates the ring for nucleophilic aromatic substitution (SNAr), a reaction that is otherwise difficult on unsubstituted pyridines.[9][10][11] Attack is favored at the positions ortho and para to the activating groups. This allows for the direct displacement of a suitable leaving group or, in some cases, direct C-H functionalization, providing a direct route to substituted pyridine derivatives.[7][8]

Potential Applications in Drug Discovery and Development

The aminopyridine intermediate derived from our core scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.

Kinase Inhibitors for Oncology

The ATP-binding pocket of many protein kinases contains a conserved "hinge region" that forms critical hydrogen bonds with inhibitors. The 2-aminopyridine motif is an excellent hinge-binder. Derivatives of 5-Amino-4-methyl-2-(trifluoromethyl)pyridine can be readily synthesized to target kinases implicated in cancer, such as PI3K, mTOR, FLT3, and c-KIT.

Causality: The amino group at the 2-position can act as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor, mimicking the adenine portion of ATP. The trifluoromethyl group can be directed into a hydrophobic pocket to enhance binding affinity and selectivity.

Caption: Inhibition of the PI3K/mTOR signaling pathway by a TFMP derivative.

Antimicrobial Agents

Fluorinated pyridine nucleosides and other pyridine derivatives have demonstrated promising antibacterial activity.[6] The core scaffold and its amine derivative can be used to synthesize novel compounds for screening against clinically relevant pathogens.

Design Strategy: The amino group can be acylated with various fluorinated carboxylic acids or used to build novel heterocyclic systems. The inherent lipophilicity from the -CF₃ group may aid in penetrating bacterial cell walls.

Potential Applications in Agrochemicals

Trifluoromethylpyridines are a well-established and highly successful class of agrochemicals.[1][7] Our title compound serves as an excellent starting point for creating analogs of proven herbicides, fungicides, and insecticides.

| Agrochemical Class | Mode of Action Example | Potential Synthetic Route from Core Scaffold |

| Herbicides | Acetolactate Synthase (ALS) Inhibition | The amino derivative can be used to synthesize sulfonylurea or triazolopyrimidine structures. |

| Fungicides | Respiration Inhibition (Uncouplers) | The core scaffold can be elaborated via SNAr reactions with substituted anilines. |

| Insecticides | Modulators of Insect Feeding Behavior | The amino derivative is a key precursor for flonicamid-type insecticides. |

Conclusion

While not as widely explored as other isomers, This compound represents a molecule of significant untapped potential. Its well-defined reactive sites allow for predictable and efficient chemical transformations, primarily the reduction of the nitro group to a versatile amino intermediate. This key transformation unlocks access to proven pharmacophores for kinase inhibitor development and established toxophores for agrochemical design. For research organizations, this synthon offers a direct and powerful route to novel, high-value chemical entities with a strong likelihood of biological activity.

References

- 1. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]

An In-Depth Technical Guide to the Electronic and Steric Effects of Substituents in 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric effects of the methyl, nitro, and trifluoromethyl substituents on the pyridine ring of 4-Methyl-5-nitro-2-(trifluoromethyl)pyridine. This molecule serves as an exemplary case study for understanding the complex interplay of electron-donating and electron-withdrawing groups on a heteroaromatic scaffold, a common motif in medicinal chemistry and agrochemicals. Through a detailed examination of substituent constants, computational chemistry, spectroscopic analysis, and reactivity, this guide elucidates the profound impact of these functional groups on the molecule's physicochemical properties and potential applications.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental building blocks in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's electronic and steric properties, which in turn dictates its reactivity, basicity, lipophilicity, and interactions with biological targets.[2][3] this compound presents a fascinating case where the interplay of an electron-donating group (methyl), a strong resonance and inductive electron-withdrawing group (nitro), and a potent inductive electron-withdrawing group (trifluoromethyl) creates a unique electronic and steric environment. Understanding these effects is paramount for the rational design of novel molecules with desired activities.

Electronic Effects of Substituents

The electronic landscape of the pyridine ring in this compound is dramatically shaped by the cumulative influence of its three substituents. These effects can be qualitatively understood by considering the inductive and resonance contributions of each group and can be quantified using Hammett substituent constants (σ).

Inductive and Resonance Effects

-

2-(Trifluoromethyl) Group: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I) owing to the high electronegativity of the fluorine atoms.[4] Its influence significantly lowers the electron density of the pyridine ring, making it less susceptible to electrophilic attack and decreasing the basicity of the pyridine nitrogen.

-

4-Methyl Group: The methyl (-CH₃) group is an electron-donating group through a positive inductive effect (+I) and hyperconjugation. It increases the electron density on the pyridine ring, partially counteracting the effects of the electron-withdrawing groups.[3]

-

5-Nitro Group: The nitro (-NO₂) group is one of the strongest electron-withdrawing groups, exerting both a strong negative inductive effect (-I) and a powerful negative resonance effect (-M). It profoundly decreases the electron density on the ring, especially at the ortho and para positions relative to its location.

The combination of these groups results in a highly electron-deficient pyridine ring, with a significant polarization of the electron density.

Quantifying Electronic Effects: Hammett Substituent Constants

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic systems.[5] While originally developed for benzene derivatives, these principles can be extended to heterocyclic systems like pyridine. The Hammett constant, σ, is a measure of the electronic effect of a substituent. Positive σ values indicate electron-withdrawing character, while negative values signify electron-donating properties.

Table 1: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | Position on Benzene Ring | σ Value |

| -CH₃ | para | -0.17 |

| meta | -0.07 | |

| -NO₂ | para | 0.78 |

| meta | 0.71 | |

| -CF₃ | para | 0.54 |

| meta | 0.43 |

Note: These values are for benzene rings and serve as an approximation for the pyridine system. The electronic nature of the pyridine nitrogen influences the exact values.[6][7]

The strongly positive σ values for the nitro and trifluoromethyl groups highlight their potent electron-withdrawing nature, which will dominate the electronic character of the this compound molecule. The negative σ value of the methyl group provides a smaller, opposing electronic contribution.

Steric Effects of Substituents

Beyond electronic influences, the sheer physical size of the substituents plays a critical role in determining the molecule's conformation, its ability to interact with other molecules, and the accessibility of reactive centers. These steric effects can be quantified using Taft steric parameters (Eₛ).

Taft Steric Parameters (Eₛ)

The Taft equation separates the electronic and steric effects of substituents.[8][9] The steric parameter, Eₛ, is a measure of the bulkiness of a substituent. More negative Eₛ values indicate greater steric hindrance.

Table 2: Taft Steric Parameters (Eₛ) for Relevant Groups

| Substituent | Eₛ Value |

| -CH₃ | -1.24 |

| -NO₂ | -2.52 |

| -CF₃ | -1.16 |

Note: These are general values and can vary depending on the specific molecular context.

In this compound, the trifluoromethyl group at the 2-position and the methyl group at the 4-position flank the nitrogen atom and the adjacent C3 and C5 positions, respectively. The nitro group at the 5-position also contributes significantly to the steric environment on that side of the ring. This steric crowding can influence the planarity of the molecule and hinder the approach of reactants to adjacent sites.

Synthesis and Reactivity

Proposed Synthetic Workflow

A potential synthetic pathway could involve the construction of a substituted pyridine ring followed by nitration. For instance, starting from a precursor containing the 2-(trifluoromethyl) and 4-methylpyridine core, a nitration step could be employed to introduce the nitro group at the 5-position. The conditions for such a reaction would need to be carefully controlled due to the deactivating effect of the trifluoromethyl group. An alternative approach could involve the synthesis of a nitropyridine precursor followed by the introduction of the trifluoromethyl group.[11]

Experimental Protocol: Synthesis of a Related Compound, 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

This protocol for a structurally similar compound illustrates the general principles that would be applied.[9]

Materials:

-

5-nitro-3-(trifluoromethyl)pyridin-2-ol

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Ethyl acetate (EA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a reaction vial containing 5-nitro-3-(trifluoromethyl)pyridin-2-ol (1.0 eq), slowly add thionyl chloride (20.0 eq).

-

Add N,N-dimethylformamide (2.0 eq) as a catalyst.

-

Stir the reaction mixture at 100 °C for 10 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction solution under reduced pressure to remove excess thionyl chloride.

-

Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with saturated brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

Predicted Reactivity and pKa

The highly electron-deficient nature of the pyridine ring in this compound has several predictable consequences for its reactivity:

-

Basicity (pKa): The strong electron-withdrawing effects of the nitro and trifluoromethyl groups will significantly decrease the basicity of the pyridine nitrogen, resulting in a very low pKa value. For comparison, the predicted pKa of the analogous 4-methoxy-5-nitro-2-(trifluoromethyl)pyridine is -2.20.[12] The methyl group's electron-donating effect will slightly increase the basicity compared to a hypothetical analog with hydrogen at the 4-position, but the overall character will be strongly acidic for the conjugate acid.

-

Nucleophilic Aromatic Substitution: The electron-poor nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SₙAr) reactions, particularly at positions activated by the electron-withdrawing groups.

-

Electrophilic Aromatic Substitution: Conversely, the ring will be highly deactivated towards electrophilic aromatic substitution (EAS) reactions.

Spectroscopic and Structural Characterization

While specific experimental spectra for this compound are not widely published, its spectroscopic features can be predicted based on the analysis of related compounds.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the protons at the 3- and 6-positions. These signals would likely appear at very downfield chemical shifts due to the strong deshielding effects of the nitro and trifluoromethyl groups. A singlet corresponding to the methyl group protons would be observed at a more upfield position.

-

¹³C NMR: The carbon NMR spectrum would reflect the significant electronic perturbations of the substituents. The carbon atoms attached to the fluorine (in the -CF₃ group) and nitrogen (in the -NO₂ group) would show characteristic chemical shifts and coupling patterns.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the -CF₃ group. For 2-(trifluoromethyl)pyridine derivatives, this signal typically appears around -60 to -70 ppm relative to CFCl₃.[13][14]

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group, typically found in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.[15] Vibrations associated with the C-F bonds of the trifluoromethyl group and the various C-H and C-N bonds of the pyridine ring would also be present.[16][17]

X-ray Crystallography

Although the crystal structure of this compound has not been reported, analysis of related nitropyridine derivatives suggests that the nitro group is likely to be nearly coplanar with the pyridine ring to maximize resonance stabilization.[1] The trifluoromethyl and methyl groups will influence the crystal packing through steric interactions and potential weak hydrogen bonding.

Computational Chemistry Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for visualizing and quantifying the electronic and steric properties of molecules like this compound.[1][18]

Electrostatic Potential Map

A calculated electrostatic potential (ESP) map would visually represent the electron density distribution. It is predicted that regions of high positive potential (electron-poor) would be localized around the trifluoromethyl and nitro groups, as well as on the hydrogen atoms of the pyridine ring. A region of negative potential (electron-rich) would be centered on the nitrogen atom of the pyridine ring, although its intensity would be significantly diminished by the electron-withdrawing substituents.

Frontier Molecular Orbitals

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The strong electron-withdrawing groups are expected to significantly lower the energy of the LUMO, making the molecule a better electron acceptor. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and spectroscopic properties.

Conclusion

The electronic and steric properties of this compound are governed by a complex interplay of its constituent functional groups. The potent electron-withdrawing capabilities of the 2-trifluoromethyl and 5-nitro groups create a highly electron-deficient pyridine ring, profoundly influencing its basicity and reactivity. The 4-methyl group provides a modest counterbalancing electron-donating effect. The steric bulk of these substituents further modulates the molecule's conformation and interactions. A thorough understanding of these principles, quantified by parameters like Hammett and Taft constants and visualized through computational modeling, is essential for the targeted design and development of novel pyridine-based compounds in the fields of drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 6. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Taft equation - Wikipedia [en.wikipedia.org]

- 9. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]